Cas no 62358-81-0 (1-Bromomethyl-3-chloro-5-methylbenzene)

1-Bromomethyl-3-chloro-5-methylbenzene is a halogenated aromatic compound featuring both bromomethyl and chloro substituents on a methylbenzene backbone. This structure makes it a versatile intermediate in organic synthesis, particularly for introducing functional groups in pharmaceutical and agrochemical applications. The bromomethyl group offers reactivity for nucleophilic substitution, while the chloro and methyl substituents provide additional sites for further derivatization. Its stability under standard conditions ensures reliable handling and storage. The compound is commonly employed in cross-coupling reactions and as a building block for complex molecules. High purity grades are available to meet stringent research and industrial requirements.
1-Bromomethyl-3-chloro-5-methylbenzene structure
62358-81-0 structure
Product name:1-Bromomethyl-3-chloro-5-methylbenzene
CAS No:62358-81-0
MF:C8H8BrCl
MW:219.506120681763
CID:2138711
PubChem ID:12375549

1-Bromomethyl-3-chloro-5-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-3-chloro-5-methylbenzene
    • 1-Bromomethyl-3-chloro-5-methyl-benzene
    • 3-chloro-5-methylbenzyl bromide
    • 3-chloro-5-methyl-benzyl bromide
    • 3-chloro-5-methylbenzylbromide
    • 3-chloro-5-methybenzylbromide
    • EN300-1588265
    • 1-Bromomethyl-3-chloro-5-methylbenzene
    • DB-311194
    • MCA35881
    • 62358-81-0
    • 981-120-9
    • CUKRIDTZJKXGKH-UHFFFAOYSA-N
    • AKOS017552391
    • SCHEMBL334160
    • Inchi: InChI=1S/C8H8BrCl/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3
    • InChI Key: CUKRIDTZJKXGKH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 217.95000
  • Monoisotopic Mass: 217.94979g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 3.5

Experimental Properties

  • PSA: 0.00000
  • LogP: 3.54330

1-Bromomethyl-3-chloro-5-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B847208-10mg
1-Bromomethyl-3-chloro-5-methylbenzene
62358-81-0
10mg
$ 50.00 2022-06-06
Enamine
EN300-1588265-2.5g
1-(bromomethyl)-3-chloro-5-methylbenzene
62358-81-0 95%
2.5g
$1735.0 2023-06-04
Enamine
EN300-1588265-0.5g
1-(bromomethyl)-3-chloro-5-methylbenzene
62358-81-0 95%
0.5g
$691.0 2023-06-04
Enamine
EN300-1588265-2500mg
1-(bromomethyl)-3-chloro-5-methylbenzene
62358-81-0 95.0%
2500mg
$1735.0 2023-09-23
Enamine
EN300-1588265-500mg
1-(bromomethyl)-3-chloro-5-methylbenzene
62358-81-0 95.0%
500mg
$691.0 2023-09-23
1PlusChem
1P01DX0C-50mg
1-(BROMOMETHYL)-3-CHLORO-5-METHYLBENZENE
62358-81-0 95%
50mg
$306.00 2024-04-22
Enamine
EN300-1588265-250mg
1-(bromomethyl)-3-chloro-5-methylbenzene
62358-81-0 95.0%
250mg
$438.0 2023-09-23
Aaron
AR01DX8O-250mg
1-(Bromomethyl)-3-chloro-5-methylbenzene
62358-81-0 95%
250mg
$906.00 2025-02-10
Aaron
AR01DX8O-500mg
1-(Bromomethyl)-3-chloro-5-methylbenzene
62358-81-0 95%
500mg
$1030.00 2025-02-10
A2B Chem LLC
AX28124-2.5g
1-(Bromomethyl)-3-chloro-5-methylbenzene
62358-81-0 95%
2.5g
$1862.00 2024-04-19

Additional information on 1-Bromomethyl-3-chloro-5-methylbenzene

Chemical Profile of 1-Bromomethyl-3-chloro-5-methylbenzene (CAS No. 62358-81-0)

1-Bromomethyl-3-chloro-5-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 62358-81-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with a bromomethyl group, a chloro group, and a methyl group at specific positions, exhibits unique reactivity that makes it valuable in constructing more complex molecular architectures.

The structural motif of 1-bromomethyl-3-chloro-5-methylbenzene positions it as a versatile building block for the synthesis of various pharmacologically active agents. The presence of the bromomethyl group (–CH₂Br) allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, and thiols. Concurrently, the chloro group (–Cl) at the 3-position provides another site for further functionalization via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. The methyl group (–CH₃) at the 5-position influences the electronic properties of the benzene ring, modulating its reactivity in various synthetic pathways.

In recent years, 1-bromomethyl-3-chloro-5-methylbenzene has garnered attention in the development of novel therapeutic agents. Its utility extends to the synthesis of heterocyclic compounds, which are prevalent in many drugs targeting central nervous system disorders, oncological diseases, and infectious diseases. For instance, researchers have leveraged this intermediate to construct indole derivatives known for their antimicrobial and anti-inflammatory properties. The bromomethyl and chloro substituents facilitate regioselective modifications, allowing chemists to fine-tune the pharmacophoric features of these derivatives.

Moreover, 1-bromomethyl-3-chloro-5-methylbenzene plays a crucial role in the preparation of kinase inhibitors, which are pivotal in cancer therapy. By serving as a precursor for aryl-substituted amines or amides, this compound enables the creation of molecules that selectively inhibit aberrant signaling pathways in tumor cells. The latest advancements in medicinal chemistry highlight its application in generating small-molecule probes for studying protein-protein interactions, further elucidating mechanisms underlying diseases such as cancer and neurodegeneration.

The synthetic utility of 1-bromomethyl-3-chloro-5-methylbenzene is also evident in materials science applications. Its ability to undergo cross-coupling reactions with boronic acids or organometallic reagents allows for the construction of conjugated polymers and organic semiconductors. These materials are integral to next-generation electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of halogenated aromatic systems enhances charge transport properties, making this compound a valuable asset in designing advanced functional materials.

From a mechanistic standpoint, 1-bromomethyl-3-chloro-5-methylbenzene exemplifies how strategic substitution patterns on an aromatic ring can dictate reaction pathways. The interplay between electron-withdrawing chloro and methyl groups modulates electrophilic aromatic substitution reactions, favoring specific regioisomers under controlled conditions. This characteristic is particularly useful in multi-step syntheses where precise control over product distribution is essential. Computational studies have further illuminated its reaction dynamics, providing insights into transition state geometries and energy profiles that guide experimental design.

In conclusion,1-bromomethyl-3-chloro-5-methylbenzene (CAS No. 62358-81-0) represents a cornerstone intermediate with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic strategies, making it indispensable for chemists seeking to develop innovative molecular architectures. As research progresses into novel drug targets and advanced materials,1-bromomethyl-3-chloro-5-methylbenzene will undoubtedly continue to be a critical component in synthetic pipelines worldwide.

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